molecular formula C12H19NO B2629036 2-Tert-butyl-4-(dimethylamino)phenol CAS No. 1243402-01-8

2-Tert-butyl-4-(dimethylamino)phenol

Cat. No.: B2629036
CAS No.: 1243402-01-8
M. Wt: 193.29
InChI Key: JJTQVZKOOLSGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-4-(dimethylamino)phenol: is an organic compound with the molecular formula C12H19NO . It is a hindered phenolic compound known for its antioxidant properties. This compound is used in various industrial applications, particularly in stabilizing lubricant oils .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and to prevent any side reactions.

Biological Activity

2-Tert-butyl-4-(dimethylamino)phenol, also known as 2-TBMDP, is a compound with significant biological activity that has garnered attention in various fields of research, including microbiology and pharmacology. This article reviews the biological properties of 2-TBMDP, focusing on its antimicrobial, antifungal, and potential therapeutic effects.

Chemical Structure and Properties

2-TBMDP is characterized by its tert-butyl and dimethylamino groups attached to a phenolic structure. Its chemical formula is C12H17NC_{12}H_{17}N and it has a molecular weight of 189.27 g/mol. The presence of the dimethylamino group enhances its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that 2-TBMDP exhibits notable antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa . The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of quorum sensing, which is crucial for bacterial virulence .

Table 1: Antimicrobial Activity of 2-TBMDP

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL
Candida albicans128 µg/mL

Antifungal Activity

In addition to its antibacterial properties, 2-TBMDP has been investigated for antifungal activity. Studies have shown that it can inhibit the growth of various fungi, including Candida species. The compound's effectiveness is attributed to its ability to interfere with fungal cell wall synthesis .

Case Study 1: Inhibition of Quorum Sensing

A significant study reported that 2-TBMDP isolated from the endophytic fungus Daldinia eschscholtzii inhibited the quorum-sensing properties of Pseudomonas aeruginosa. This inhibition led to a reduction in biofilm formation and virulence factor secretion, showcasing the compound's potential as an alternative antimicrobial strategy against biofilm-associated infections .

Case Study 2: Pharmacological Potential

Another investigation highlighted the potential pharmacological applications of 2-TBMDP in drug development. The compound was assessed for its ability to modulate specific cellular pathways associated with inflammation and oxidative stress, suggesting its use in therapeutic formulations targeting chronic inflammatory diseases .

The biological activity of 2-TBMDP is primarily attributed to its interaction with cellular targets. It may act by binding to specific enzymes or receptors involved in microbial metabolism and virulence. Additionally, its phenolic structure allows for the formation of hydrogen bonds with biological macromolecules, enhancing its efficacy .

Properties

IUPAC Name

2-tert-butyl-4-(dimethylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-8-9(13(4)5)6-7-11(10)14/h6-8,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTQVZKOOLSGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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